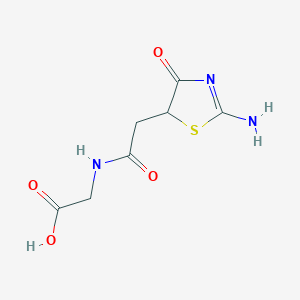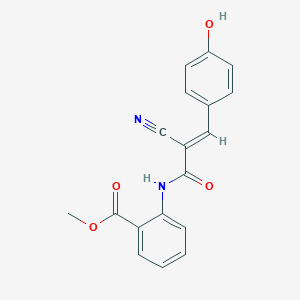
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. It has been found to inhibit the activity of several enzymes, including protein kinase C and topoisomerase II, which are involved in DNA replication and cell division. This compound also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is well tolerated in animal studies. It has been shown to accumulate in cancer cells, indicating its selective targeting of cancer cells. This compound has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate is a useful tool for studying cancer biology and developing new cancer therapies. Its selective targeting of cancer cells and low toxicity make it an attractive candidate for further development. However, its synthetic method is complex and may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate. One potential application is in combination therapy with other anti-cancer drugs to enhance their efficacy. This compound may also be used in drug delivery systems to target cancer cells specifically. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound with potential anti-cancer properties. Its selective targeting of cancer cells and low toxicity make it a promising candidate for further development. The synthesis method of this compound has been optimized to produce high yields of this compound with high purity. This compound has been extensively studied for its potential use in cancer treatment, and future research may reveal its potential use in other diseases.
Synthesis Methods
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate can be synthesized by reacting 4-hydroxybenzyl cyanide with methyl acrylate in the presence of a base. The resulting product is then subjected to a reaction with acryloyl chloride to obtain this compound. This synthetic method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, which is a key process in cancer progression.
properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-18(23)15-4-2-3-5-16(15)20-17(22)13(11-19)10-12-6-8-14(21)9-7-12/h2-10,21H,1H3,(H,20,22)/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGYXARDHMFUSZ-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

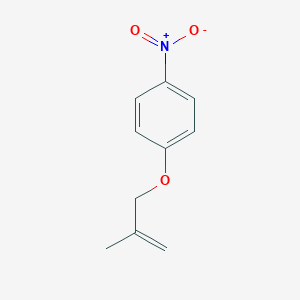

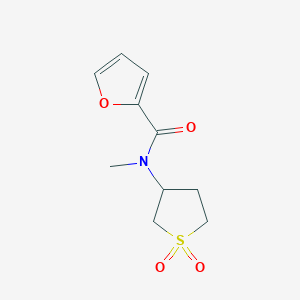
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)

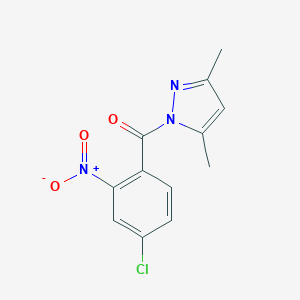
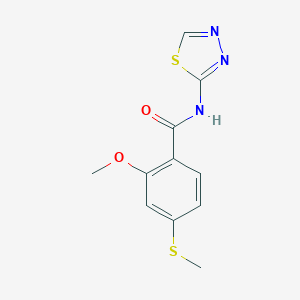
![4,11-Diethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362363.png)
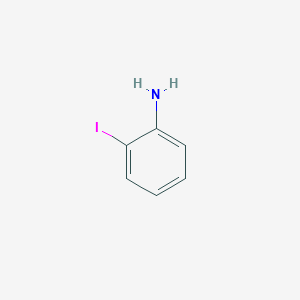
![2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B362369.png)

![Ethyl 2-{[(4-methoxyanilino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B362376.png)

